molecular formula C10H8O6S2 B189143 Naphthalene-1,6-disulfonic acid CAS No. 525-37-1

Naphthalene-1,6-disulfonic acid

Cat. No.: B189143
CAS No.: 525-37-1
M. Wt: 288.3 g/mol
InChI Key: HEWDOWUUTBCVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,6-disulfonic acid is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to the 1 and 6 positions of the naphthalene ring. This compound is a structural derivative of sulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,6-disulfonic acid can be synthesized through the sulfonation of naphthalene. The process involves mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,6-disulfonic acid is unique due to its specific positioning of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other isomers .

Properties

IUPAC Name

naphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWDOWUUTBCVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1655-43-2 (di-hydrochloride salt)
Record name Naphthalene-1,6-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80200501
Record name Naphthalene-1,6-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-37-1
Record name 1,6-Naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene-1,6-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,6-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Naphthalenedisulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-NAPHTHALENEDISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F478O0CKYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalene-1,6-disulfonic acid
Reactant of Route 2
Reactant of Route 2
Naphthalene-1,6-disulfonic acid
Reactant of Route 3
Naphthalene-1,6-disulfonic acid
Reactant of Route 4
Reactant of Route 4
Naphthalene-1,6-disulfonic acid
Reactant of Route 5
Reactant of Route 5
Naphthalene-1,6-disulfonic acid
Reactant of Route 6
Naphthalene-1,6-disulfonic acid
Customer
Q & A

Q1: Can microorganisms utilize Naphthalene-1,6-disulfonic acid as a source of energy and carbon?

A: Yes. Research has shown that a Moraxella species isolated from an industrial sewage plant can utilize both Naphthalene-2,6-disulfonic acid (2,6NDS) and, after an adaptation period, this compound as sole carbon sources for growth. [] This suggests that specific microbial communities possess the metabolic pathways necessary to break down these compounds.

Q2: What is the metabolic pathway involved in the degradation of this compound by this Moraxella species?

A: While the exact mechanism for this compound degradation isn't fully detailed in the provided abstracts, the Moraxella species degrades the structurally similar 2,6NDS via a regioselective 1,2-dioxygenation. [] This process leads to desulfonation and the formation of 5-sulfosalicylic acid (5SS), which the bacteria can further utilize as a carbon source. The presence of high gentisate 1,2-dioxygenase activity in 5SS-grown cells suggests a pathway involving gentisate metabolism. [] It's plausible that a similar dioxygenation mechanism could be employed for this compound degradation, but further research is needed to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.